molecular formula C8H19O4PS2 B133071 PO systox sulfoxide CAS No. 2496-92-6

PO systox sulfoxide

Cat. No. B133071
CAS RN: 2496-92-6
M. Wt: 274.3 g/mol
InChI Key: RWRHZQVSYSDUSM-UHFFFAOYSA-N
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Description

PO systox sulfoxide is a chemical compound with the formula C8H19O4PS2 . It contains 34 atoms in total, including 19 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, 1 Phosphorous atom, and 2 Sulfur atoms .


Synthesis Analysis

The synthesis of sulfoxides, including PO systox sulfoxide, can be achieved through the oxidation of sulfides . A practical and mild method for the switchable synthesis of sulfoxides or sulfones via selective oxidation of sulfides using cheap N-fluorobenzenesulfonimide (NFSI) as the oxidant has been developed .


Molecular Structure Analysis

PO systox sulfoxide contains a total of 33 bonds, including 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 sulfoxide, and 1 phosphate/thiophosphate .


Chemical Reactions Analysis

The sulfoxide moiety is recognized as one of the most important groups in organic and medicinal chemistry . Many efforts worldwide focus on developing novel and sustainable protocols, accessing sulfoxide-containing molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a material like PO systox sulfoxide are determined by its molecular structure and the chemical bonds it contains .

Scientific Research Applications

Safety and Hazards

Based on the safety data sheets, PO systox sulfoxide is combustible . It is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions in the research and application of sulfoxides, including PO systox sulfoxide, involve the development of novel and sustainable protocols for accessing sulfoxide-containing molecules . This includes the use of light as an energy source in photochemical aerobic oxidation of sulfides to sulfoxides .

Mechanism of Action

Target of Action

PO Systox Sulfoxide, also known as Demeton S-sulfoxide, is an organophosphate derivative . Organophosphates primarily target the enzyme acetylcholinesterase, which plays a crucial role in nerve function. By inhibiting this enzyme, organophosphates disrupt the transmission of nerve impulses, leading to various physiological effects.

Action Environment

The action, efficacy, and stability of PO Systox Sulfoxide can be influenced by various environmental factors For instance, temperature and pH can affect the compound’s stability and activity Additionally, the presence of other chemicals can impact its efficacy.

properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4PS2/c1-4-11-13(9,12-5-2)14-7-8-15(10)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRHZQVSYSDUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042229
Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PO systox sulfoxide

CAS RN

2496-92-6
Record name Demeton-S sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2496-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-diethyl S-(2-(ethylsulfinyl)ethyl)ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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